molecular formula C11H10N4 B11899821 1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine

1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine

Cat. No.: B11899821
M. Wt: 198.22 g/mol
InChI Key: QIRZGHNVPHJCHW-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its fused ring structure, which includes both imidazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 1-substituted-1H-imidazo[4,5-c]quinoline-5-oxide with an acylating agent, followed by reaction with an aminating agent . The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran or water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on yield improvement, cost reduction, and ensuring the purity of the final product. Advanced techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine involves its interaction with specific molecular targets. For instance, it has been reported to act as a positive allosteric modulator of the A3 adenosine receptor, influencing inflammatory pathways . The compound’s structure allows it to fit into the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine stands out due to its specific structural features that confer unique biological activities. Its ability to modulate specific receptors and its potential antiviral properties make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

1-methylimidazo[4,5-h]quinolin-5-amine

InChI

InChI=1S/C11H10N4/c1-15-6-14-9-5-8(12)7-3-2-4-13-10(7)11(9)15/h2-6H,12H2,1H3

InChI Key

QIRZGHNVPHJCHW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C3=C(C=CC=N3)C(=C2)N

Origin of Product

United States

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